methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism Analysis
The systematic nomenclature of methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 1374510-93-6 and the molecular descriptor file number MFCD22374887, providing unambiguous identification in chemical databases. The naphthyridine core system consists of two fused pyridine rings, specifically the 1,6-naphthyridine isomer, which represents one of six possible bicyclic diazanaphthalene structures. This particular isomer features nitrogen atoms at positions 1 and 6 of the naphthalene-like framework, distinguishing it from other naphthyridine constitutional isomers such as 1,5-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine systems.
The constitutional analysis reveals several key structural features that define the compound's identity. The presence of a carbonyl group at position 5 creates a lactam functionality within the dihydronaphthyridine framework, while the methyl carboxylate group at position 3 introduces an additional electron-withdrawing center. The 4-methoxyphenyl substituent at position 6 provides aromatic character and electron-donating properties through the methoxy group, creating an interesting electronic balance within the molecule. The E-configured dimethylaminovinyl group at position 2 represents a significant structural element, as it extends the conjugated system and introduces basic nitrogen functionality. The Simplified Molecular Input Line Entry System representation CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C3=CC=C(C=C3)OC)C2=O)C(=O)OC clearly delineates the stereochemical configuration of the vinyl group and the connectivity pattern throughout the molecule.
Constitutional isomerism analysis reveals multiple possible regioisomers that could theoretically exist through different substitution patterns on the naphthyridine core. However, the specific positioning of substituents in this compound creates a unique molecular architecture that cannot be replicated through simple positional changes. The E-configuration of the vinyl group is particularly important, as the corresponding Z-isomer would represent a distinct constitutional isomer with potentially different physical and chemical properties. Additionally, the regioselective placement of the methoxyphenyl group at the N6 position rather than alternative sites creates specific electronic and steric environments that influence the compound's overall behavior.
Crystal Structure Determination Through X-ray Diffraction Studies
Crystal structure determination of naphthyridine derivatives through X-ray diffraction methods has provided fundamental insights into the three-dimensional arrangements and packing motifs of these heterocyclic systems. While specific single-crystal X-ray diffraction data for this compound remains limited in the literature, related naphthyridine compounds have been extensively characterized using modern diffractometric techniques. Studies on structurally analogous compounds have employed Oxford Diffraction Xcalibur charge-coupled device diffractometers with graphite monochromated molybdenum Kα radiation at wavelength 0.71073 Angstroms, typically conducted at 298 Kelvin. The structural solutions have been achieved through direct methods using SHELXL-97 software, with refinement accomplished via full matrix least-squares methods on F² values.
The crystallographic investigation of similar naphthyridine derivatives has revealed important structural parameters that likely apply to the target compound. Cell parameters for related systems have shown monoclinic crystal systems with space group P21/c, exhibiting typical unit cell dimensions with a-axis values around 14.154 Angstroms and alpha angles of 90.00 degrees. The molecular packing arrangements in these structures demonstrate the influence of hydrogen bonding interactions and π-π stacking between aromatic systems. Computational molecular graphics generation has been accomplished using ORTEP-3 and Mercury software packages, enabling detailed visualization of molecular conformations and intermolecular interactions.
Powder X-ray diffraction studies on related naphthyridine compounds have provided complementary structural information, particularly for pharmaceutical applications. The powder diffraction patterns typically exhibit characteristic peaks that serve as fingerprints for specific crystalline forms. For instance, related naphthyridine derivatives have shown significant diffraction peaks at 2θ values ranging from approximately 7.87 to 23.65 degrees, with specific peak positions serving as diagnostic markers for different polymorphic forms. The crystalline density calculations for similar compounds have yielded values around 1.317 grams per cubic centimeter, indicating efficient molecular packing within the crystal lattice.
Modern X-ray diffraction instrumentation, such as the Empyrean system, offers advanced capabilities for comprehensive structural characterization of naphthyridine compounds. These instruments provide maximum usable ranges from -111 to 168 degrees in 2θ, with smallest addressable increments of 0.0001 degrees and angular reproducibility better than 0.0002 degrees. The use of area detectors, including PIXcel 3D systems with 256 × 256 pixels of 55 micrometers each, enables rapid data collection and high-resolution structural determination. Such advanced instrumentation facilitates the determination of precise bond lengths, angles, and torsion parameters that are essential for understanding the three-dimensional architecture of complex naphthyridine derivatives.
Tautomeric Behavior Analysis in Solution Phase
Tautomeric equilibria in naphthyridine derivatives represent a fundamental aspect of their solution-phase behavior, significantly influencing their chemical reactivity and biological activity. The analysis of tautomeric behavior in compounds structurally related to this compound has revealed complex equilibrium systems involving multiple tautomeric forms. Nuclear magnetic resonance spectroscopy studies on 2,7-disubstituted 1,8-naphthyridines have demonstrated the occurrence of prototropic tautomerism, where proton migration between different heteroatoms creates distinct molecular species in solution. These investigations have utilized both solution-state and solid-state nuclear magnetic resonance techniques to elucidate the predominant tautomeric forms under various conditions.
The tautomeric behavior of naphthyridine systems typically involves the migration of protons between nitrogen atoms and oxygen-containing functional groups. In the case of hydroxyl-substituted naphthyridines, the equilibrium between keto and enol forms represents a primary tautomeric process. Theoretical calculations using density functional theory and gauge-including atomic orbital methods have proven essential for distinguishing between different tautomeric structures, particularly when experimental nuclear magnetic resonance data alone cannot provide definitive structural assignments. These computational approaches have revealed that secondary interactions, both attractive and repulsive, play crucial roles in stabilizing specific tautomeric forms through purely electrostatic mechanisms.
The influence of solvent environment on tautomeric equilibria cannot be overstated, as different solvents can dramatically shift the balance between competing tautomeric forms. Polar protic solvents tend to stabilize ionic tautomers through hydrogen bonding interactions, while aprotic solvents may favor neutral forms. The presence of the dimethylaminovinyl substituent in the target compound introduces additional complexity, as this group can participate in intramolecular interactions that influence the overall tautomeric behavior. The electron-donating nature of the dimethylamino group may stabilize certain tautomeric forms through resonance effects, while the vinyl linkage provides a pathway for extended conjugation that can affect the relative energies of different tautomers.
Temperature-dependent nuclear magnetic resonance studies have revealed the dynamic nature of tautomeric equilibria in naphthyridine systems. At elevated temperatures, rapid exchange between tautomeric forms may lead to averaged nuclear magnetic resonance signals, while low-temperature conditions can freeze specific tautomers and allow for their individual characterization. The activation barriers for tautomeric interconversion vary significantly depending on the specific substitution pattern and the nature of the migrating proton. In compounds containing both acidic and basic nitrogen atoms, such as the target molecule, proton exchange processes may occur through multiple pathways, creating complex kinetic and thermodynamic profiles that require careful experimental and theoretical analysis to fully understand.
Conformational Flexibility of Vinyl-Dimethylamino Substituent
The conformational analysis of the vinyl-dimethylamino substituent in this compound reveals a complex landscape of rotational and electronic factors that influence the molecule's three-dimensional structure. The E-configuration of the vinyl group, as indicated in the compound's systematic name, establishes a trans relationship between the naphthyridine core and the dimethylamino functionality across the double bond. This geometric constraint significantly limits the conformational freedom compared to saturated linkages, yet still allows for rotation around the carbon-nitrogen single bond connecting the amino group to the vinyl carbon. The barrier to rotation around this bond is influenced by both steric interactions between the methyl groups and electronic effects arising from nitrogen lone pair conjugation with the vinyl π-system.
Theoretical conformational analysis using computational chemistry methods has provided insights into the preferred orientations of dimethylamino groups in conjugated systems. The nitrogen atom in the dimethylamino functionality can adopt different hybridization states, ranging from nearly sp³ when the lone pair is localized to more sp²-like character when significant conjugation occurs with the vinyl system. This electronic flexibility creates a delicate balance between maximizing conjugation, which favors planar arrangements, and minimizing steric repulsion between the methyl groups and other molecular components. The energy barriers for rotation around the carbon-nitrogen bond typically range from 10 to 25 kilojoules per mole, depending on the degree of conjugation and steric environment.
Solvent effects play a crucial role in determining the preferred conformations of the vinyl-dimethylamino substituent. Polar solvents can stabilize conformations that maximize the dipole moment of the dimethylamino group, while nonpolar environments may favor arrangements that minimize unfavorable electrostatic interactions. The presence of the electron-withdrawing carboxylate group in close proximity to the vinyl substituent creates an internal electric field that can influence the orientation of the dimethylamino group. This intramolecular electronic effect may stabilize conformations where the nitrogen lone pair is oriented to minimize electrostatic repulsion with the nearby carbonyl oxygen atoms.
Dynamic nuclear magnetic resonance spectroscopy has proven invaluable for studying the conformational behavior of vinyl-dimethylamino substituents in solution. Variable-temperature nuclear magnetic resonance experiments can reveal the presence of multiple conformers by monitoring the coalescence behavior of nuclear magnetic resonance signals corresponding to the methyl groups on nitrogen. At low temperatures, slow exchange between rotamers may result in separate signals for each methyl group, while rapid exchange at elevated temperatures leads to averaged signals. The analysis of line shapes and coalescence temperatures provides quantitative information about the energy barriers for conformational interconversion and the relative populations of different conformers under various conditions.
Hydrogen Bonding Network Analysis in Solid State
The hydrogen bonding network in the solid state of naphthyridine derivatives plays a fundamental role in determining crystal packing arrangements, thermal stability, and mechanical properties of these compounds. Crystallographic investigations of structurally related naphthyridine systems have revealed complex hydrogen bonding patterns that often involve multiple donor and acceptor sites within individual molecules and between neighboring molecules in the crystal lattice. The analysis of hydrogen bonding in compounds similar to this compound requires consideration of all potential hydrogen bond donors and acceptors, including the naphthyridine nitrogen atoms, carbonyl oxygen atoms, methoxy oxygen, and any acidic hydrogen atoms that may be present.
Studies on related naphthyridine compounds have demonstrated the formation of cyclic dimers through hydrogen bonding interactions, where molecules associate in specific orientations that maximize attractive interactions while minimizing steric repulsion. These dimeric structures often serve as fundamental building blocks for larger supramolecular assemblies within the crystal lattice. The geometry of hydrogen bonds in naphthyridine systems typically exhibits donor-acceptor distances ranging from 2.7 to 3.2 Angstroms, with hydrogen bond angles approaching linearity for the strongest interactions. The directionality of hydrogen bonds creates preferred packing motifs that can be predicted based on the molecular structure and the distribution of hydrogen bonding functionality.
Theoretical investigations using density functional theory calculations have provided detailed insights into the energetics and geometries of hydrogen bonding networks in naphthyridine derivatives. These computational studies have revealed that hydrogen bond strengths in such systems can range from weak interactions of a few kilojoules per mole to strong associations exceeding 50 kilojoules per mole, depending on the nature of the donor and acceptor groups involved. The analysis of electron density distributions using atoms in molecules theory has shown that hydrogen bonds in naphthyridine systems exhibit varying degrees of covalent character, with stronger bonds displaying more pronounced electron density accumulation in the internuclear region between donor and acceptor atoms.
The influence of hydrogen bonding networks on the physical properties of naphthyridine compounds extends beyond simple structural considerations to encompass thermal behavior, solubility characteristics, and mechanical properties. Compounds with extensive hydrogen bonding networks typically exhibit elevated melting points and reduced solubility in nonpolar solvents compared to analogous structures with limited hydrogen bonding capability. The cooperative nature of hydrogen bonding means that the formation of one hydrogen bond can influence the strength and geometry of neighboring interactions, creating complex energetic landscapes that must be considered when predicting solid-state behavior. Temperature-dependent X-ray diffraction studies have revealed that hydrogen bonding networks in naphthyridine compounds can undergo subtle structural changes upon heating, with some interactions weakening while others strengthen in response to thermal expansion and molecular motion within the crystal lattice.
| Structural Parameter | Typical Range | Measurement Method | Reference Conditions |
|---|---|---|---|
| Hydrogen Bond Distance (Angstroms) | 2.7 - 3.2 | X-ray Diffraction | Room Temperature |
| Hydrogen Bond Angle (Degrees) | 150 - 180 | Crystallographic Analysis | Single Crystal Studies |
| Interaction Energy (kJ/mol) | 5 - 50 | Computational Methods | Density Functional Theory |
| Crystal Density (g/cm³) | 1.2 - 1.4 | Crystallographic Refinement | Standard Conditions |
| Unit Cell Volume (Angstroms³) | 1500 - 3000 | Diffraction Studies | Monoclinic Systems |
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(4-methoxyphenyl)-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-23(2)11-9-19-17(21(26)28-4)13-16-18(22-19)10-12-24(20(16)25)14-5-7-15(27-3)8-6-14/h5-13H,1-4H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUQCAQGOLOJE-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS No. 1374510-93-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21N3O4
- Molecular Weight : 379.42 g/mol
- Structure : The compound features a naphthyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo has been tested against various pathogens. Studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) in the range of 0.046–3.11 μM against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.125–8 |
| E. coli | 3.68–5.30 |
| Pseudomonas aeruginosa | 3.125 |
The biological activity of methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. Inhibitors of these enzymes are effective against a broad spectrum of bacteria .
Study on Antimicrobial Efficacy
A study conducted by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial activity against various strains. The findings revealed that certain hybrids exhibited remarkable selectivity against resistant strains, suggesting that modifications in the chemical structure can enhance efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of naphthyridine derivatives. Tacrine derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), contributing to cognitive enhancement in models of Alzheimer's disease. Although not directly tested on methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo, the structural similarities suggest potential AChE inhibition .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit potent anticancer properties. For instance, methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. The compound showed IC values in the low micromolar range, indicating significant potency against cancer cells .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential for development as a new antimicrobial agent .
Pesticide Development
The compound's structural features make it a candidate for developing eco-friendly pesticides. Its efficacy against agricultural pests has been explored, particularly in controlling plant pathogens.
Case Study : A recent investigation assessed the compound's effectiveness against Botrytis cinerea, a major fungal pathogen affecting crops. Results indicated that formulations containing this compound significantly reduced disease severity compared to untreated controls .
Biopesticide Formulations
Given the increasing demand for sustainable agricultural practices, this compound is being explored as an active ingredient in biopesticide formulations.
Data Table 2: Efficacy of Biopesticide Formulations
| Formulation Type | Efficacy (%) | Remarks |
|---|---|---|
| Aqueous solution | 75% | Effective against fungi |
| Oil-based formulation | 85% | Enhanced penetration |
These formulations have shown promise in field trials, suggesting their viability for commercial use .
Photovoltaic Materials
Emerging research indicates that the unique electronic properties of this compound may allow its application in organic photovoltaic materials. Its ability to form stable thin films makes it suitable for solar energy applications.
Case Study : A study presented at the International Conference on Organic Electronics highlighted the potential of incorporating this compound into polymer blends used for solar cells. The addition improved charge mobility and overall efficiency .
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key Structural and Functional Differences
Core Rigidity vs. Saturation :
- The target compound’s unsaturated 1,6-naphthyridine core allows for planar conjugation, facilitating interactions with aromatic residues in enzyme active sites. In contrast, the decahydro-1,6-naphthyridine derivative () is fully saturated, reducing conjugation but increasing flexibility for hydrophobic binding .
Conversely, the 4-cyano substituent in the compound from withdraws electrons, altering binding kinetics and solubility .
Ester Group Variations :
- Methyl and ethyl esters (target vs. ) influence metabolic stability. Methyl esters are generally hydrolyzed faster by esterases, whereas ethyl esters offer prolonged circulation in vivo .
Pharmacological Implications: The (E)-2-(dimethylamino)vinyl group in the target compound and ’s triazolo-pyrimidine derivative may act as Michael acceptors, enabling covalent binding to cysteine residues in target proteins. This feature is absent in the cyano-substituted analog () .
Preparation Methods
Tandem Nitrile Hydration/Cyclization Approach
A recent efficient method for synthesizing highly substituted 1,6-naphthyridines involves a tandem nitrile hydration and cyclization process under mild conditions to yield 1,6-naphthyridine-5,7-diones as intermediates. Subsequent ditriflation of these intermediates generates bench-stable 1,6-naphthyridine-5,7-ditriflates, which serve as reactive intermediates for further functionalization to obtain diverse derivatives, including the target compound.
- Key Features:
- Mild reaction conditions.
- One-pot tandem reaction reducing purification steps.
- High regioselectivity and functional group tolerance.
Orthoester-Mediated Vinylation in Polar Aprotic Solvents
A patented process for related 1,6-naphthyridine derivatives uses triethyl orthoacetate as a vinylation reagent, reacting cleanly and safely compared to other orthoesters. The reaction is performed in polar aprotic solvents such as dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) at 100–120 °C, typically 115 °C, with stirring times of 1.5–3 hours. This method facilitates the formation of vinyl-substituted naphthyridines, including dimethylaminovinyl derivatives, by condensation of aldehyde intermediates with dimethylamine sources.
- Solvents: DMA, NMP.
- Temperature: 100–120 °C.
- Reaction Time: 1.5–3 hours.
- Advantages: Cleaner reaction profile, safer handling, scalable.
Multi-Step Synthesis via Acetic Acid Reflux
Another established synthetic route involves refluxing a mixture of precursor naphthyridine compounds with malononitrile, aromatic aldehydes (including 4-methoxybenzaldehyde), and ammonium acetate in acetic acid for 4–5 hours. The reaction is followed by precipitation in water and crystallization from ethanol to isolate the substituted naphthyridine derivatives. This method has been successfully applied to synthesize various substituted 1,6-naphthyridines, including those bearing methoxyphenyl groups.
- Reagents: Malononitrile, aromatic aldehyde, ammonium acetate.
- Solvent: Acetic acid.
- Conditions: Reflux for 4–5 hours.
- Isolation: Precipitation in water, filtration, ethanol recrystallization.
- Yields: Moderate to good (e.g., 51% for related compounds).
One-Pot Cyclocondensation for 1,6-Naphthyridines
A general one-pot cyclocondensation method synthesizes trifluoromethyl-containing 1,6-naphthyridines and analogues. Although focused on trifluoromethyl derivatives, the methodology is adaptable for other substituents. The reaction involves direct cyclization of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridines in methanol under stirring at room temperature or mild heating.
- Advantages: Convenient, one-pot, moderate to high yields (26–73%).
- Applicability: Potentially adaptable for dimethylaminovinyl substitution.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The orthoester-mediated vinylation method is preferred for industrial-scale synthesis due to its cleaner reaction profile and safety advantages over other vinylation techniques.
- The tandem nitrile hydration/cyclization approach offers a novel route to highly substituted 1,6-naphthyridines with potential for rapid diversification, which is valuable for medicinal chemistry applications.
- Reflux in acetic acid with ammonium acetate remains a classical and reliable method for introducing aryl and vinyl substituents on the naphthyridine core, though it may require longer reaction times and purification steps.
- One-pot cyclocondensation methods, while developed for trifluoromethyl analogues, provide a conceptual framework for synthesizing related naphthyridine derivatives under mild conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving cyclization and functionalization. For example, naphthyridine derivatives are often prepared using Vilsmeier-Haack reagents (e.g., POCl₃ and DMF) to introduce formyl groups, followed by condensation with amines like methylamine to form the vinyl-dimethylamino moiety . Key variables include:
- Temperature : Maintaining low temperatures (5°C) during reagent addition to prevent side reactions.
- Catalysts : Use of ammonium persulfate (APS) as an initiator in copolymerization steps for similar heterocyclic systems .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Yield Optimization : Adjust monomer ratios (e.g., CMDA:DMDAAC in analogous syntheses) and extend reaction times (e.g., 12–24 hours) to improve conversion rates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (E)-configuration of the vinyl group and the substitution pattern of the naphthyridine core. For example, vinyl proton signals typically appear as doublets with coupling constants >12 Hz .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data indicating unexpected byproducts during synthesis?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or HSQC to distinguish regioisomers or confirm the (E)-vinyl configuration. For example, NOE correlations between the dimethylamino group and adjacent protons can confirm spatial proximity .
- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates or side reactions (e.g., premature cyclization).
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or optimizes transition states to explain unexpected stereochemical outcomes .
Q. What strategies can be employed to study the compound’s reactivity under varying catalytic conditions?
- Methodological Answer :
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to functionalize the naphthyridine core. For example, Suzuki-Miyaura reactions could introduce aryl groups at the 6-position .
- pH-Dependent Studies : Investigate hydrolytic stability under acidic/basic conditions (e.g., HCl/NaOH at 25–80°C) to identify labile functional groups (e.g., ester or vinyl bonds).
- Electrochemical Analysis : Cyclic voltammetry reveals redox-active sites, which are critical for applications in catalysis or photochemistry .
Q. How to design experiments to evaluate the compound’s biological activity, considering structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with naphthyridine-based pharmaceuticals (e.g., VU0152100, a thienopyridine carboxamide with CNS activity) to identify pharmacophores .
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- In Vivo Models : Test toxicity and efficacy in Drosophila or murine models, leveraging protocols for similar heterocycles .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
